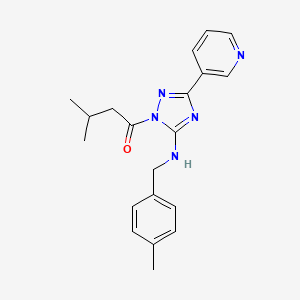
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. This compound has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that this compound acts as an agonist or antagonist of various receptors and enzymes. For example, it has been shown to act as an agonist of the adenosine A1 receptor and an inhibitor of acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. For example, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to decrease locomotor activity in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and purify. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One direction is to further investigate its potential use as a ligand for various receptors and enzymes. Another direction is to investigate its potential use in the treatment of other diseases such as depression and anxiety. Additionally, future studies could focus on elucidating the mechanism of action of this compound.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzyl chloride, 3-methylbutanoyl chloride, and 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Scientific Research Applications
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a ligand for various receptors such as the adenosine A1 receptor, the cannabinoid CB1 receptor, and the dopamine D2 receptor. It has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-methyl-1-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)11-18(26)25-20(22-12-16-8-6-15(3)7-9-16)23-19(24-25)17-5-4-10-21-13-17/h4-10,13-14H,11-12H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGMYMXXFHTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)CC(C)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5486149.png)


![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5486173.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)

![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)

![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5486189.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5486201.png)

![ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5486206.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486213.png)
![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)